molecular formula C25H21NO B312160 N-(2-naphthyl)-3,3-diphenylpropanamide

N-(2-naphthyl)-3,3-diphenylpropanamide

Cat. No.: B312160
M. Wt: 351.4 g/mol
InChI Key: RLRJQTUGQCQFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Naphthyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central 3,3-diphenylpropanamide backbone substituted with a 2-naphthyl group on the nitrogen atom.

Properties

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

N-naphthalen-2-yl-3,3-diphenylpropanamide

InChI

InChI=1S/C25H21NO/c27-25(26-23-16-15-19-9-7-8-14-22(19)17-23)18-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,24H,18H2,(H,26,27)

InChI Key

RLRJQTUGQCQFFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural analogs and their substituents:

Compound Name Substituent on Nitrogen Key Features Reference
N-(2-Naphthyl)-3,3-diphenylpropanamide 2-Naphthyl Enhanced aromaticity for target binding; potential for hydrophobic interactions.
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole Heterocyclic group may improve metabolic stability and kinase inhibition.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole-phenyl Dual aromatic systems; potential anticancer/antiviral activity.
N-(2-Ethoxyphenyl)-3,3-diphenylpropanamide 2-Ethoxyphenyl Ethoxy group increases solubility; possible CNS activity.
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide Naphthalen-1-yl + trifluoromethyl Fluorine atoms enhance bioavailability; chiral center for enantioselectivity.

Physicochemical Properties

  • Solubility :
    • The ethoxyphenyl group in increases hydrophilicity (logP ~3.5), whereas the naphthyl group in the target compound may raise logP to ~5.2, favoring membrane permeability but limiting aqueous solubility.
  • Thermal Stability :
    • Melting points for diarylpropanamides range from 120–250°C, with higher values observed for rigid aromatic systems (e.g., benzimidazole ).

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